3,3,3-trifluoro-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide
Description
The compound 3,3,3-trifluoro-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide features a benzothiadiazole core modified with sulfone (dioxido) groups at positions 2 and 2, a fluorine atom at position 6, and methyl groups at positions 1 and 2. The propanamide side chain includes a trifluoromethyl group, which enhances electron-withdrawing properties and metabolic stability.
Properties
IUPAC Name |
3,3,3-trifluoro-N-(5-fluoro-1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-6-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F4N3O3S/c1-17-8-3-6(12)7(16-10(19)5-11(13,14)15)4-9(8)18(2)22(17,20)21/h3-4H,5H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKTJDVMNPRTTHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C(=C2)NC(=O)CC(F)(F)F)F)N(S1(=O)=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F4N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-trifluoro-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide typically involves multiple steps:
Formation of the Benzo[c][1,2,5]thiadiazole Core: This step involves the cyclization of appropriate precursors under oxidative conditions. Common reagents include sulfur and nitrogen sources, such as thiourea and nitrous acid.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to ensure selective fluorination.
Attachment of the Trifluoropropanamide Moiety: This step involves the coupling of the benzo[c][1,2,5]thiadiazole core with a trifluoropropanamide precursor, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid in the presence of sulfuric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or reduced aromatic rings.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, the compound’s fluorinated moieties are of interest due to their potential to enhance the metabolic stability and bioavailability of pharmaceuticals. It is often studied for its interactions with biological targets, such as enzymes and receptors.
Medicine
Medicinally, the compound is explored for its potential as a drug candidate. The presence of fluorine atoms can significantly alter the pharmacokinetic properties of the molecule, making it a promising candidate for the development of new therapeutics.
Industry
In the industrial sector, the compound is used in the development of agrochemicals and specialty chemicals. Its stability and reactivity make it suitable for various applications, including as a precursor for the synthesis of herbicides and insecticides.
Mechanism of Action
The mechanism of action of 3,3,3-trifluoro-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to enzymes and receptors, often through hydrogen bonding and van der Waals interactions. The benzo[c][1,2,5]thiadiazole core can interact with nucleophilic sites, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Observations:
Core Heterocycles :
- The target’s benzothiadiazole core (with sulfone groups) contrasts with benzimidazoles (e.g., 9b ) and benzo[d]thiazoles (e.g., ), which lack sulfone moieties. Sulfones enhance polarity and hydrogen-bonding capacity compared to sulfides or unmodified thiadiazoles.
- Imidazothiadiazoles (e.g., 5b ) share a thiadiazole moiety but differ in fused ring systems and substituents (e.g., nitrophenyl vs. fluorophenyl).
Fluorination Patterns :
- Fluorine at position 6 in the target compound parallels the 4-fluorophenyl group in 9b and the 6-fluoro substituent in . Fluorine improves lipophilicity and bioavailability in both cases.
Trifluoromethyl Groups :
- The target’s trifluoropropylamide side chain provides steric bulk and electron withdrawal, similar to the trifluoromethyl group in 5b and the trifluoroacetate counterion in .
Amide Linkages :
Key Observations:
- The target’s synthesis likely requires sequential functionalization (sulfonation, methylation, fluorination), increasing complexity compared to one-pot methods like .
- Click chemistry in 9b offers modularity but depends on copper catalysis, which may introduce metal contaminants.
Physicochemical and Pharmacological Profiles
Table 3: Inferred Properties Based on Structural Analogues
Key Observations:
- The target’s sulfone groups may enhance binding to enzymes (e.g., kinases) compared to non-sulfonated analogs.
- Trifluoromethyl groups in the target and 5b improve metabolic stability but reduce solubility.
Biological Activity
The compound 3,3,3-trifluoro-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews its biological activity based on existing literature and research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
Key Features:
- Fluorinated moieties : The presence of trifluoromethyl and fluoro groups enhances lipophilicity and may influence biological interactions.
- Thiadiazole core : Known for diverse biological activities including antimicrobial and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that compounds with thiadiazole structures often exhibit significant antimicrobial properties. A study demonstrated that derivatives of thiadiazoles possess activity against various bacterial strains. The specific compound may share similar properties due to its structural attributes.
| Microorganism | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Pseudomonas aeruginosa | 14 |
Anti-inflammatory Activity
Compounds similar to this one have shown promising anti-inflammatory effects. A related study highlighted the anti-inflammatory potential of thiadiazole derivatives through the inhibition of cyclooxygenase enzymes.
Cytotoxicity and Anticancer Potential
The cytotoxic effects of fluorinated compounds have been explored in various cancer cell lines. Preliminary data suggest that the compound may exhibit selective cytotoxicity against certain cancer types.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of a series of thiadiazole derivatives against clinical isolates. The results indicated that compounds with similar structural features to our compound showed significant activity against resistant strains of bacteria.
Case Study 2: In Vivo Anti-inflammatory Effects
In an animal model, a related thiadiazole compound was tested for its anti-inflammatory effects. The results showed a marked reduction in paw edema, indicating potential therapeutic applications in inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3,3,3-trifluoro-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, including condensation of the benzo[c][1,2,5]thiadiazole core with a trifluoropropanamide derivative. Key steps include:
- Use of potassium carbonate (K₂CO₃) as a base catalyst in polar aprotic solvents like dimethylformamide (DMF) or acetone .
- Temperature control (60–80°C) to optimize amide bond formation while minimizing side reactions .
- Post-reaction purification via column chromatography or recrystallization to isolate the product .
Q. How can spectroscopic methods (NMR, IR, MS) confirm the compound’s structural integrity?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks to confirm the trifluoromethyl (-CF₃), benzo[c][1,2,5]thiadiazole core, and propanamide backbone. For example, the -CF₃ group shows a singlet at ~110–120 ppm in ¹³C NMR .
- FT-IR : Verify carbonyl (C=O) stretching at ~1650–1700 cm⁻¹ and sulfone (S=O) vibrations at ~1300 cm⁻¹ .
- Mass Spectrometry (MS) : Confirm the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns consistent with the molecular formula .
Q. Which solvents and catalysts improve reaction yields during synthesis?
- Methodological Answer :
- Solvents : DMF or acetone enhances solubility of intermediates, while ethanol facilitates amide bond formation .
- Catalysts : K₂CO₃ or triethylamine (TEA) promotes deprotonation during nucleophilic substitution .
- Yield optimization requires testing solvent-catalyst combinations under reflux (e.g., 12–24 hours) .
Q. How can chromatographic techniques (HPLC, TLC) assess purity and reaction progress?
- Methodological Answer :
- TLC : Monitor reaction progress using silica gel plates with UV detection. A mobile phase of ethyl acetate/hexane (7:3) resolves intermediates .
- HPLC : Use a C18 column with acetonitrile/water (70:30) to quantify purity (>95%) and detect side products .
Q. What role do fluorine substituents play in the compound’s chemical stability?
- Methodological Answer : The -CF₃ group enhances metabolic stability and lipophilicity, while the 6-fluoro substituent on the benzo[c][1,2,5]thiadiazole core improves electron-withdrawing effects, stabilizing the sulfone group (-SO₂) .
Advanced Research Questions
Q. What experimental approaches elucidate the mechanism of action in biological systems?
- Methodological Answer :
- Enzyme Inhibition Assays : Screen against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™) to measure IC₅₀ values .
- Cellular Uptake Studies : Use radiolabeled (³H/¹⁴C) analogs to quantify intracellular accumulation via scintillation counting .
Q. How can computational modeling predict molecular interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., cyclooxygenase-2). Validate with free energy calculations (MM-PBSA) .
- DFT Calculations : Analyze electrostatic potential surfaces to identify nucleophilic/electrophilic regions .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer :
- Purity Verification : Re-analyze disputed batches via HPLC-MS to rule out impurities .
- Assay Standardization : Compare activity under identical conditions (e.g., pH 7.4, 37°C) to isolate variables .
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
- Methodological Answer :
- Analog Synthesis : Replace the -CF₃ group with -CH₃ or -Cl to assess hydrophobicity effects .
- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical hydrogen-bonding motifs .
Q. What green chemistry approaches can improve synthetic sustainability?
- Methodological Answer :
- Solvent Substitution : Replace DMF with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity .
- Catalyst Recycling : Immobilize K₂CO₃ on silica gel to enable reuse across multiple batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
